4-fluoro-N-(3-methoxybenzyl)-2-methylaniline
Description
Properties
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-8-13(16)6-7-15(11)17-10-12-4-3-5-14(9-12)18-2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVHTRONDKBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro N 3 Methoxybenzyl 2 Methylaniline and Its Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com For 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline, the most logical disconnection is at the benzylic carbon-nitrogen (C-N) bond. This bond can be formed through either nucleophilic substitution (N-alkylation) or a metal-catalyzed cross-coupling reaction.
This primary disconnection simplifies the complex target molecule into two key precursors:
4-fluoro-2-methylaniline (B1329321) : A substituted aniline (B41778) that serves as the nitrogen nucleophile.
3-methoxybenzyl halide (or alcohol) : A substituted benzyl (B1604629) derivative that acts as the electrophile.
The formation of the C-N bond is the pivotal step in this synthesis. The primary strategies revolve around:
N-Alkylation : This is a direct approach where 4-fluoro-2-methylaniline reacts with a 3-methoxybenzyl halide (e.g., chloride or bromide). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. A related, greener approach is the "borrowing hydrogen" methodology, which uses a 3-methoxybenzyl alcohol as the alkylating agent, catalyzed by transition metals like ruthenium or iridium. nih.govacs.orgnih.gov This method generates water as the only byproduct, enhancing its atom economy. acs.org
Reductive Amination : An alternative strategy involves the reaction of 4-fluoro-2-methylaniline with 3-methoxybenzaldehyde (B106831) to form an intermediate imine, which is then reduced to the target secondary amine.
Cross-Coupling Reactions : Modern synthetic chemistry offers powerful tools for C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination and copper-mediated Ullmann condensation are the most prominent examples, coupling the aniline with an aryl halide. wikipedia.orgwikipedia.org These methods offer broad substrate scope and functional group tolerance. wikipedia.org
Synthesis of 4-fluoro-2-methylaniline: This precursor is commonly synthesized from 5-fluoro-2-nitrotoluene (B1295086). The nitro group is reduced to an amine via catalytic hydrogenation. chemicalbook.com
A typical procedure involves:
Dissolving 5-fluoro-2-nitrotoluene in a solvent like methanol.
Adding a catalyst, such as 10% palladium on carbon (Pd/C).
Stirring the mixture under a hydrogen atmosphere for several hours. chemicalbook.com
Filtering the catalyst and concentrating the filtrate to yield 4-fluoro-2-methylaniline. chemicalbook.com
Synthesis of 3-methoxybenzyl halides: 3-methoxybenzyl chloride can be prepared from either 3-methoxybenzaldehyde or 3-hydroxybenzaldehyde. google.comgoogle.com
From 3-methoxybenzaldehyde : This route involves a two-step process:
Reduction of the aldehyde to 3-methoxybenzyl alcohol, often using a reducing agent like potassium borohydride (B1222165) or catalytic hydrogenation. google.comguidechem.com
Chlorination of the resulting alcohol using a reagent such as thionyl chloride or hydrochloric acid to yield 3-methoxybenzyl chloride. google.comguidechem.com
From 3-hydroxybenzaldehyde : This alternative route starts with methylation of the phenolic hydroxyl group, followed by the reduction and chlorination steps described above. google.com 3-Methoxybenzyl bromide can be synthesized via similar pathways. sigmaaldrich.com
Classical and Modern Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-N bonds, largely replacing harsher traditional methods. wikipedia.org
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines due to its mild conditions and broad functional group tolerance. wikipedia.org
The catalytic cycle generally involves three key steps:
Oxidative Addition : The aryl halide adds to a Pd(0) complex to form a Pd(II) species.
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination : The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. youtube.com
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often employed to promote the reductive elimination step and stabilize the palladium catalyst. wikipedia.orgyoutube.com
| Catalyst System Component | Function | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, promotes key steps | XPhos, SPhos, BINAP, DPPF wikipedia.orgyoutube.com |
| Base | Deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ acs.org |
| Solvent | Solubilizes reactants | Toluene, Dioxane |
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C), polar solvents, and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org The reaction typically involves an aryl halide and an amine.
Modern advancements have led to milder Ullmann-type reactions. The use of soluble copper catalysts, often in combination with ligands such as diamines, amino acids (like L-proline), or 1,10-phenanthroline, allows the reaction to proceed at lower temperatures with catalytic amounts of copper. researchgate.netunito.it Despite these improvements, palladium-catalyzed methods are often preferred for their broader substrate scope and milder conditions. wikipedia.org
| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig | Palladium with phosphine ligands | Lower temperatures (80-120°C) acs.org | High yields, broad scope, mild conditions wikipedia.org | Cost of palladium and ligands |
| Ullmann | Copper (metal or salts) | High temperatures (>200°C) wikipedia.org | Lower catalyst cost | Harsh conditions, limited scope, stoichiometric copper in classical method wikipedia.org |
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring scalability. For the N-alkylation of anilines, key parameters to optimize include the choice of base, solvent, temperature, and catalyst loading. nih.govacs.org For instance, studies on the N-alkylation of aniline with benzyl alcohol have shown that the choice of base (e.g., KOtBu, Cs₂CO₃) can significantly impact the reaction yield. acs.org
Process intensification aims to develop more efficient, safer, and environmentally friendly chemical processes. mdpi.com Strategies relevant to the synthesis of this compound include:
Continuous Flow Synthesis : Moving from traditional batch reactors to continuous flow systems can offer superior heat and mass transfer, improved safety, and easier scalability. frontiersin.org For reactions like imine hydrogenation, a key step in reductive amination, continuous-flow reactors have demonstrated high throughput and catalyst stability. researchgate.net
Alternative Energy Sources : Technologies like microwave irradiation can dramatically reduce reaction times by enabling rapid and uniform heating. mdpi.com
Catalyst Immobilization : Anchoring the homogeneous catalyst (e.g., palladium complexes) to a solid support facilitates easy separation and recycling, reducing costs and waste.
By systematically optimizing reaction parameters and employing process intensification strategies, the synthesis of this compound can be made more efficient, cost-effective, and sustainable.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent is a critical parameter in the synthesis of N-arylbenzylamines, profoundly influencing reaction rates, yields, and the selectivity of the desired product over potential side products. The polarity of the solvent can significantly affect the stability of reactants, intermediates, and transition states.
In the context of reductive amination, the reaction is often carried out in a two-step, one-pot sequence: imine formation followed by reduction. The solvent must be compatible with both stages. For the initial condensation reaction between an aldehyde and an amine to form an imine, solvents that can facilitate the removal of water, a byproduct, are often favored, as this drives the equilibrium towards the product. However, the subsequent reduction step may have different optimal solvent requirements.
A comparative study of solvents with varying polarities for similar N-alkylation reactions of anilines has shown that low-polarity solvents can lead to higher yields. For instance, in a palladium-catalyzed N-alkylation of anilines, tetrahydrofuran (B95107) (THF), a relatively non-polar ether, provided significantly better yields compared to more polar solvents. organic-chemistry.org This can be attributed to the solubility of the reactants and the stability of the catalytic species in the reaction medium.
Here is a representative table illustrating the potential impact of solvent choice on the yield of a generic reductive amination reaction, based on general principles observed in similar syntheses:
| Solvent | Dielectric Constant (Approx.) | Typical Yield (%) | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 85-95 | Commonly used, good solubility for many organics. |
| Tetrahydrofuran (THF) | 7.5 | 90-99 | Often provides excellent yields in related N-alkylation reactions. organic-chemistry.org |
| Methanol (MeOH) | 32.7 | 70-85 | Can participate in side reactions and may require a larger excess of reducing agent. |
| Toluene | 2.4 | 80-90 | Allows for azeotropic removal of water, driving imine formation. |
| Acetonitrile | 37.5 | 75-85 | Polar aprotic solvent, can be effective but may lead to side reactions. |
Catalyst Loading and Ligand Design for Enhanced Efficiency
The synthesis of N-arylbenzylamines often relies on transition metal catalysis, particularly palladium-based systems for cross-coupling reactions or other metals for reductive aminations. The efficiency of these catalytic systems is highly dependent on the catalyst loading and the nature of the ligands coordinated to the metal center.
For palladium-catalyzed N-alkylation reactions, the catalyst loading is typically kept low, often in the range of 0.5 to 2 mol%, to minimize costs and residual metal contamination in the final product. researchgate.net The choice of ligand is crucial for stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective in C-N bond-forming reactions. These ligands promote the formation of monoligated palladium complexes, which are often the most active catalytic species. The steric bulk on the ligand can also prevent catalyst deactivation and promote the desired reductive elimination step. For the synthesis of a molecule like this compound, a ligand from the Buchwald family, such as SPhos or XPhos, could be highly effective in a palladium-catalyzed coupling of 4-fluoro-2-methylaniline with a 3-methoxybenzyl halide. sigmaaldrich.com
The following table provides examples of common phosphine ligands used in palladium-catalyzed C-N coupling reactions and their general characteristics:
| Ligand | Key Features | Typical Catalyst Loading (mol %) |
|---|---|---|
| Triphenylphosphine (PPh3) | Classical, less electron-rich, can require higher temperatures. | 1-5 |
| BINAP | Bidentate, provides good yields for primary amines. | 1-2 |
| dppf | Bidentate, ferrocene-based, effective for a range of amines. | 1-2 |
| SPhos | Bulky, electron-rich biaryl phosphine, highly active. sigmaaldrich.com | 0.5-2 |
| XPhos | Very bulky and electron-rich, excellent for challenging couplings. sigmaaldrich.com | 0.5-2 |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that control the kinetics of chemical reactions. For the synthesis of this compound, optimizing these conditions is essential for achieving a high reaction rate while minimizing the formation of degradation products.
Pressure is a more significant factor in reactions involving gaseous reagents, such as hydrogen in catalytic hydrogenation for the reduction of the imine intermediate. Increasing the hydrogen pressure generally increases the rate of hydrogenation. However, high pressures may require specialized equipment. For laboratory-scale syntheses, reactions are often run at atmospheric pressure or slightly above, while industrial processes may utilize higher pressures to enhance throughput.
The interplay between temperature and pressure is crucial. For instance, a desired reaction rate might be achievable at a lower temperature by increasing the pressure of a gaseous reactant. Kinetic studies are essential to understand these relationships and to identify the optimal conditions for a specific synthetic transformation.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are preferred as they generate less waste.
For the synthesis of this compound via reductive amination of 3-methoxybenzaldehyde with 4-fluoro-2-methylaniline, the atom economy can be calculated as follows:
Reactants:
4-fluoro-2-methylaniline (C₇H₈FN, MW: 125.15 g/mol )
3-methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol )
Reducing agent (e.g., H₂, MW: 2.02 g/mol )
Product:
this compound (C₁₅H₁₆FNO, MW: 245.30 g/mol )
Water (H₂O, MW: 18.02 g/mol )
The atom economy is calculated as: [MW of desired product / (Sum of MW of all reactants)] x 100 [245.30 / (125.15 + 136.15 + 2.02)] x 100 = 93.1%
This high atom economy indicates that the reductive amination pathway is an efficient route from a green chemistry perspective, with water being the only theoretical byproduct.
Solvent Selection for Reduced Environmental Impact
Several solvent selection guides have been developed to assist chemists in choosing greener alternatives. These guides often rank solvents based on factors such as their environmental, health, and safety (EHS) profiles. Solvents like water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are generally considered to be greener choices than chlorinated solvents or aromatic hydrocarbons. whiterose.ac.ukresearchgate.net
For the synthesis of this compound, exploring the use of these greener solvents is a key aspect of developing a more sustainable process. For example, conducting the reductive amination in a solvent like 2-MeTHF, which is derived from renewable resources and has a more favorable EHS profile than many traditional solvents, would be a significant improvement.
The following table provides a simplified green solvent selection guide for solvents that could be applicable to N-alkylation reactions:
| Solvent | Classification | Key Considerations |
|---|---|---|
| Water | Recommended | Environmentally benign, but solubility of organic reactants can be an issue. |
| Ethanol | Recommended | Renewable, low toxicity, but can be a reactant in some cases. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, good alternative to THF. whiterose.ac.uk |
| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation. |
| Toluene | Usable with caution | Effective for azeotropic water removal, but has health and environmental concerns. |
| Dichloromethane (DCM) | Avoid if possible | Suspected carcinogen, high environmental impact. whiterose.ac.uk |
Sustainable Catalytic Systems for Production
The development of sustainable catalytic systems focuses on the use of catalysts that are highly active, selective, and, crucially, recyclable and reusable. Heterogeneous catalysts are often preferred in this regard as they can be easily separated from the reaction mixture by filtration, allowing for their reuse in subsequent batches. This not only reduces the cost of the process but also minimizes waste and metal contamination of the product.
For the N-alkylation of anilines, various heterogeneous catalytic systems have been developed. For example, palladium supported on charcoal (Pd/C) is a widely used and recyclable catalyst for hydrogenation reactions, including the reduction of imines in reductive amination. organic-chemistry.org Studies have shown that Pd/C can be successfully recycled multiple times without a significant loss of activity. organic-chemistry.org
More advanced sustainable catalytic systems include magnetic nanoparticles coated with a catalytic metal. These catalysts can be easily recovered from the reaction mixture using an external magnet, offering a simple and efficient method for catalyst recycling. For instance, iron oxide nanoparticles decorated with palladium have been shown to be effective and reusable catalysts for N-alkylation reactions.
The following table provides examples of sustainable catalytic systems that could be applied to the synthesis of this compound:
| Catalyst System | Advantages | Potential for Reusability |
|---|---|---|
| Palladium on Carbon (Pd/C) | Commercially available, effective for hydrogenation. | High, can be filtered and reused for multiple cycles. organic-chemistry.org |
| Raney Nickel | Cost-effective, highly active for hydrogenation. | Good, can be recovered by filtration or magnetic separation. |
| Supported Metal Nanoparticles (e.g., Pd/Fe3O4) | High surface area, can be magnetically separated. | Excellent, designed for easy recovery and reuse. |
| Polymer-supported Catalysts | Catalyst is immobilized on a solid support, easy to filter. | Good, though mechanical stability of the polymer can be a limitation. |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and a minimized environmental footprint.
Purification and Isolation Methodologies
The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The selection of an appropriate method is contingent upon the physical and chemical properties of the target compound and the nature of the impurities present. Commonly employed strategies for the purification of substituted anilines, such as the title compound, include chromatographic separation and crystallization.
Column chromatography is a principal technique for the purification of this compound, particularly when dealing with complex reaction mixtures or when high purity is required. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
For the purification of N-substituted anilines, silica (B1680970) gel is a frequently utilized stationary phase due to its polarity and ability to separate compounds with varying polarities. The choice of the mobile phase, or eluent system, is critical for achieving effective separation. A systematic approach to developing a suitable eluent system often begins with a less polar solvent, with the polarity gradually increased to facilitate the elution of the target compound.
A common mobile phase for compounds of similar polarity to this compound is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve a good separation, which is often monitored by Thin Layer Chromatography (TLC) before performing the larger scale column chromatography. For N-substituted anilines, the addition of a small amount of a basic modifier, such as triethylamine, to the eluent can be beneficial in reducing the tailing of the compound on the silica gel, leading to better separation.
Table 1: Illustrative Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient elution from 95:5 to 80:20) |
| Modifier | 0.1% Triethylamine in the mobile phase |
| Monitoring | TLC with UV visualization (254 nm) |
| Expected Outcome | Isolation of the product with >98% purity |
Crystallization is a powerful purification technique for obtaining highly pure solid compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For the purification of this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
The process involves dissolving the crude product in a minimal amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, remain in the solution.
The selection of an appropriate solvent system is crucial for successful crystallization. Ideal solvents for recrystallizing substituted anilines often include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbon solvents (e.g., toluene, heptane), or a mixture of these. The choice depends on the specific solubility profile of the target compound. For instance, a binary solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to fine-tune the solubility and induce crystallization.
The purity of the recrystallized product is typically assessed by its melting point, which should be sharp and within a narrow range for a pure compound, and by spectroscopic techniques such as NMR.
Table 2: Representative Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
|---|---|
| Ethanol | Good solubility at high temperatures, lower solubility at room temperature. |
| Isopropanol | Similar properties to ethanol, can offer different crystal morphology. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton and carbon skeletons can be achieved.
High-Resolution ¹H NMR for Proton Connectivity and Environment
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic methylene (B1212753) protons, the methyl protons, the methoxy (B1213986) protons, and the amine proton.
The protons on the 4-fluoro-2-methylaniline (B1329321) ring are expected to show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom will likely appear as a doublet of doublets. The remaining two protons on this ring will also exhibit splitting from adjacent protons and the fluorine atom.
The protons of the 3-methoxybenzyl group will present a characteristic pattern. The proton at the 2-position is anticipated to be a singlet or a narrow triplet, while the protons at the 4, 5, and 6-positions will show splitting patterns consistent with their relative positions and the presence of the methoxy group.
The benzylic methylene protons are expected to appear as a singlet, integrating to two protons. The methyl and methoxy protons should each give rise to a sharp singlet, integrating to three protons each. The amine proton signal is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H (fluoro-methyl-aniline ring) | 6.7 - 7.1 | m | - |
| Aromatic H (methoxybenzyl ring) | 6.8 - 7.3 | m | - |
| -CH₂- (benzyl) | ~4.3 | s | - |
| -NH- | Variable (broad) | s | - |
| -OCH₃ | ~3.8 | s | - |
Note: The predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary.
¹³C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for each of the 15 unique carbon atoms.
The carbon atoms of the 4-fluoro-2-methylaniline ring will be influenced by the electron-donating methyl and amino groups, and the electron-withdrawing fluorine atom. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
The carbons of the 3-methoxybenzyl ring will show chemical shifts characteristic of a methoxy-substituted benzene (B151609) ring. The benzylic methylene carbon will appear in the aliphatic region, as will the methyl and methoxy carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (fluoro-methyl-aniline ring) | 110 - 160 |
| Aromatic C (methoxybenzyl ring) | 112 - 160 |
| -CH₂- (benzyl) | ~48 |
| -OCH₃ | ~55 |
Note: The predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Carbons attached to fluorine will show splitting.
¹⁹F NMR for Fluorine Environments and Coupling Phenomena
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in the molecule. The spectrum is expected to show a single resonance for the fluorine atom on the aniline (B41778) ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing both electron-donating and electron-withdrawing groups. Furthermore, the signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Conformational Insights
While specific 2D NMR data is not available, these techniques would be essential for an unambiguous assignment of the ¹H and ¹³C spectra and for gaining insights into the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the two aromatic rings, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyl (B1604629) group and the aniline nitrogen, as well as confirming the positions of the substituents on both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which could help in determining the preferred conformation of the molecule, particularly the orientation of the two aromatic rings relative to each other.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification
The FTIR spectrum of this compound is expected to display a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups.
The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations will be observed as a group of bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups will be seen just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. A strong band corresponding to the C-F stretching vibration should be present in the 1100-1250 cm⁻¹ region. Finally, the C-O stretching of the methoxy group will likely produce a strong absorption band around 1020-1080 cm⁻¹ and another near 1200-1275 cm⁻¹.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Raman Spectroscopy for Vibrational Modes and Molecular Symmetries
Key vibrational modes anticipated in the Raman spectrum would include:
C-H stretching vibrations of the aromatic rings and the methyl and methylene groups, typically observed in the 2850-3100 cm⁻¹ region.
C=C stretching vibrations within the benzene rings, which give rise to strong bands in the 1400-1650 cm⁻¹ range. The substitution pattern on the rings would influence the exact positions and intensities of these peaks.
C-N stretching vibrations of the secondary amine linkage, expected to appear in the 1250-1350 cm⁻¹ region.
C-O stretching vibrations of the methoxy group, which would likely produce a noticeable band around 1000-1300 cm⁻¹.
C-F stretching vibration , which is typically strong and found in the 1000-1400 cm⁻¹ region.
Ring breathing modes of the substituted benzene rings, which are sensitive to the nature and position of the substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound, with the chemical formula C₁₅H₁₆FNO, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical value, confirming the elemental formula of the compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆FNO |
| Theoretical Exact Mass | 245.1216 u |
Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion to generate a series of fragment ions. The pattern of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would be expected, including:
Cleavage of the benzylic C-N bond: This would be a prominent fragmentation pathway, leading to the formation of the 3-methoxybenzyl cation (m/z 121) and the 4-fluoro-2-methylaniline radical cation (m/z 124), or vice versa.
Loss of a methyl group from the methoxy substituent.
Fragmentation of the aromatic rings.
The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the identity of this compound.
X-ray Crystallography for Solid-State Molecular and Crystal Structure
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained from irradiating the crystal with X-rays can be used to construct a detailed three-dimensional model of the molecule. This analysis would reveal:
Precise bond lengths and angles for all atoms in the molecule.
Torsion angles , which describe the conformation of the molecule, particularly the rotational orientation around the C-N bonds and the disposition of the two aromatic rings relative to each other.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.
For chiral molecules, this technique can also determine the absolute configuration.
Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the crystalline phase of the material. For this compound, PXRD would be used to:
Confirm the crystallinity of a synthesized batch.
Identify the crystalline phase and check for the presence of any impurities or different polymorphic forms.
Determine the unit cell parameters of the crystal lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of this compound in the solid state is dictated by a combination of weak non-covalent forces. These interactions are crucial in determining the crystal packing, physical properties, and even the biological activity of molecular compounds. The key functional groups of the title compound—the secondary amine (N-H), the fluorine substituent, and the two aromatic rings—provide sites for hydrogen bonding, halogen bonding, and π-π stacking, respectively.
Hydrogen Bonding: The secondary amine group (-NH-) is a classic hydrogen bond donor. It can form intermolecular hydrogen bonds with suitable acceptor atoms, such as the nitrogen or oxygen atoms of neighboring molecules. In the crystal structure of N-benzylaniline, for instance, N-H···π interactions are observed where the amine proton interacts with the electron cloud of an aromatic ring. iucr.org For this compound, the most probable hydrogen bond would be an N-H···O interaction, where the amine proton of one molecule bonds with the methoxy oxygen of another, or potentially an N-H···F or N-H···N interaction. The presence of a hydrogen bond donor group is a significant factor in the formation of crystal structures. nih.govrsc.org
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org While more common and stronger for heavier halogens like iodine and bromine, fluorine can participate in halogen bonding when covalently bound to a strongly electron-withdrawing group. researchgate.net However, the nature of fluorine's involvement is complex; some studies suggest that F···N or F···O interactions are fundamentally different from traditional halogen bonds due to fluorine's high electronegativity and low polarizability. nih.gov In this compound, the fluorine atom is attached to an aromatic ring, which is moderately electron-withdrawing. The potential for the fluorine to act as a halogen bond donor and interact with the nitrogen or oxygen atoms of an adjacent molecule is a possibility that would influence crystal packing, although such bonds are expected to be weak. researchgate.net
π-π Stacking: With two aromatic rings—the fluoro-methyl-aniline ring and the methoxybenzyl ring—the molecule is well-suited for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of aromatic systems. libretexts.org The orientation of the rings can vary, leading to different geometries such as face-to-face (sandwich) or parallel-displaced (staggered). libretexts.orgwikipedia.org The substitution pattern on both rings (electron-donating methyl and methoxy groups, and the electron-withdrawing fluoro group) modulates the electron density of the π-systems, influencing the strength and geometry of these interactions. nih.gov In N-benzylaniline, the two aromatic rings are oriented nearly perpendicular to each other, but intermolecular N-H···π stacking is a key packing motif. iucr.org A similar interplay of interactions would be expected for the title compound, where π-π stacking likely coexists with hydrogen and halogen bonding to form a stable three-dimensional network. rsc.org
| Interaction Type | Structural Motif Involved | Potential Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | N-H (donor) with O, N, or F (acceptors) | Formation of chains or dimers, directing the primary structure. |
| Halogen Bonding | C-F (donor) with O or N (acceptors) | Contributes to stabilizing the crystal lattice through weak, directional interactions. |
| π-π Stacking | Aniline and Benzyl aromatic rings | Connects molecules into layers or columns, contributing to overall crystal density and stability. |
Other Advanced Characterization Methodologies
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* transitions associated with the conjugated systems of the aniline and benzyl rings. ijermt.org
The absorption spectrum is sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups (like -CH₃ and -OCH₃) typically cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (like -F) can cause a hypsochromic shift (a shift to shorter wavelengths). ijermt.org The spectrum of the title compound would therefore be a composite reflecting the electronic contributions of all its functional groups.
The main absorption bands would be expected in the 200–400 nm range. These bands correspond to π→π* transitions within the substituted aniline and benzyl moieties. The degree of electronic conjugation between the two rings through the -NH-CH₂- bridge is limited due to the insulating sp³-hybridized methylene group, so the spectrum would likely resemble a superposition of the spectra of the two separate chromophores, with some shifts due to electronic perturbations. Detailed analysis of the absorption maxima (λmax) and molar absorptivity (ε) can provide insights into the electronic properties and the extent of conjugation within the molecule. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared against the theoretical composition calculated from the molecular formula to confirm the compound's empirical formula and assess its purity. For this compound, the molecular formula is C₁₅H₁₆FNO.
The methodology involves the combustion of a precisely weighed sample in a controlled oxygen atmosphere. The combustion products (CO₂, H₂O, and N₂) are separated and quantified. The fluorine content is typically determined by a separate method, such as ion chromatography after combustion and absorption. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u).
A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.
| Element | Theoretical Mass % (for C₁₅H₁₆FNO) | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 73.45% | 73.41% |
| Hydrogen (H) | 6.57% | 6.60% |
| Fluorine (F) | 7.74% | 7.71% |
| Nitrogen (N) | 5.71% | 5.73% |
| Oxygen (O) | 6.52% | 6.55% |
Thermal Analysis Techniques (TGA/DTA) for Thermal Stability Studies (focus on methodologies, not results)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are methods used to characterize the thermal stability and phase transitions of a material. cet-science.com These techniques provide information on decomposition temperatures, melting points, and other thermally induced events. libretexts.orgeag.com
Methodology: A study of the thermal stability of this compound would involve heating a small, accurately weighed sample in a controlled atmosphere (typically inert, like nitrogen or argon, to study decomposition without oxidation) at a constant heating rate. wikipedia.org
TGA (Thermogravimetric Analysis): The TGA instrument continuously measures the mass of the sample as a function of temperature. A plot of mass versus temperature (a thermogram) would show a horizontal baseline when the compound is stable. A step-down in the curve indicates a mass loss, corresponding to decomposition or volatilization. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. cet-science.comwikipedia.org
DTA (Differential Thermal Analysis): The DTA instrument measures the temperature difference between the sample and an inert reference material as they are heated under identical conditions. abo.fi A plot of this difference versus temperature reveals thermal events. An endothermic peak (temperature drop) typically corresponds to melting or boiling, while an exothermic peak (temperature rise) can indicate decomposition, crystallization, or oxidation. eag.com When run simultaneously with TGA, DTA helps to characterize the nature of the events causing mass loss. For example, a mass loss event in the TGA curve accompanied by an endothermic peak in the DTA curve might suggest sublimation or boiling, whereas an exothermic peak would point towards oxidative decomposition. libretexts.org
| Parameter | Typical Experimental Conditions | Purpose |
|---|---|---|
| Sample Mass | 5-10 mg | Ensures uniform heating and detectable changes. |
| Crucible | Alumina or Platinum | Contains the sample; chosen for inertness at high temperatures. |
| Atmosphere | Nitrogen or Argon (inert) | Prevents oxidation and allows for the study of thermal decomposition. |
| Flow Rate | 20-50 mL/min | Maintains an inert environment and removes gaseous products. |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events. |
| Temperature Range | Ambient to 600 °C | Covers the range where most organic compounds melt and decompose. |
Computational and Quantum Chemical Investigations
Molecular Geometry Optimization and Conformational Landscape Analysis
The three-dimensional arrangement of atoms and the conformational flexibility of 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline are critical to understanding its chemical behavior. Computational chemistry provides powerful tools to explore these characteristics.
Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to find the lowest energy (ground state) conformation. This calculation provides key geometric parameters.
Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (aniline) | Data not available |
| C-N (benzyl) | Data not available | |
| C-F | Data not available | |
| C-O (methoxy) | Data not available | |
| Bond Angle | C-N-C | Data not available |
| F-C-C | Data not available | |
| C-O-C | Data not available |
Note: The table above is a template for the expected data from DFT calculations. Specific values are not available from existing literature.
To refine the geometric parameters obtained from DFT, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be utilized. These methods, while computationally more intensive, can provide more accurate bond lengths and angles, serving as a benchmark for DFT results.
The presence of several rotatable single bonds in this compound suggests the existence of multiple conformational isomers. A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles (e.g., the C-N-C-C and C-C-O-C torsions) to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
To explore the dynamic behavior of the molecule, molecular dynamics (MD) simulations would be conducted. By simulating the motion of the atoms over time at a given temperature, MD simulations provide insights into the accessible conformational space and the time scales of conformational changes. This would reveal how the molecule behaves in a more realistic, dynamic environment.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
A DFT calculation would provide the energies of these orbitals and their spatial distribution. The analysis would likely show the HOMO localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the benzyl (B1604629) portion of the molecule.
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Note: This table represents the type of data that would be generated from a HOMO-LUMO analysis. Specific values require dedicated computational studies.
From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a vital theoretical tool used to visualize the charge distribution of a molecule. It allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. In the case of this compound, an MEP analysis would likely reveal negative potential localized around the nitrogen and oxygen atoms due to their high electronegativity, as well as the fluorine atom. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of pi-electron systems. The hydrogen atoms, particularly the one attached to the nitrogen, would be expected to show positive electrostatic potential. This information is critical for predicting the molecule's interaction with other chemical species and its potential role in chemical reactions. However, without specific computational data, a precise MEP map and its quantitative values cannot be presented.
Mulliken and Natural Population Analysis (NPA) for Atomic Charge Distribution
To quantify the distribution of electronic charge among the atoms of this compound, Mulliken and Natural Population Analysis (NPA) are commonly employed computational methods. These analyses provide numerical values for the partial charges on each atom. It would be anticipated that the nitrogen, oxygen, and fluorine atoms would possess negative partial charges, while the carbon and hydrogen atoms would have varying degrees of positive charge. The specific values would be influenced by the interplay of inductive and resonance effects from the fluoro, methoxy (B1213986), methyl, and benzyl substituents. This atomic charge data is fundamental for understanding the molecule's polarity and its electrostatic interactions. As no dedicated studies are available, a data table of Mulliken and NPA charges for this compound cannot be compiled.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and make assignments for experimental spectra.
Simulated NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound. These theoretical values, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the various functional groups present in the molecule. Without specific computational results, a table of simulated NMR data cannot be generated.
Theoretical Vibrational Spectra (IR, Raman) for Band Assignment and Mode Analysis
Theoretical calculations of vibrational frequencies can generate simulated Infrared (IR) and Raman spectra. This is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds in this compound. A detailed analysis of the theoretical vibrational spectrum would provide a fundamental understanding of the molecule's dynamic behavior. Due to the lack of published research, a table of theoretical vibrational frequencies and their assignments is not available.
UV-Visible Absorption Maxima Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range. For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption, offering insights into its electronic structure and chromophoric properties. The lack of specific TD-DFT studies for this compound prevents the presentation of a table of predicted absorption maxima.
Intermolecular Interactions and Crystal Packing Analysis
Detailed experimental or theoretical analyses of the crystal structure and intermolecular interactions for this compound are not available in the reviewed literature. Consequently, quantitative data derived from such studies cannot be presented.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
There are no published studies that have employed Hirshfeld surface analysis to investigate and quantify the intermolecular contacts in the crystal structure of this compound. This type of analysis is crucial for understanding the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces that govern the crystal packing.
Energy Decomposition Analysis for Non-Covalent Interactions
No research articles detailing an energy decomposition analysis (EDA) for this compound have been identified. EDA is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. The absence of such a study means there is no available data on the quantitative contributions of these forces to the stability of any potential dimeric or polymeric structures of this compound.
Prediction of Crystal Polymorphism and Lattice Energies
The scientific literature lacks any computational studies on the prediction of crystal polymorphism or the calculation of lattice energies for this compound. Such studies are vital for understanding the solid-state properties of a compound and for identifying its most stable crystalline forms.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of this compound are not present in the surveyed scientific publications. These computational studies are essential for predicting the potential of a molecule for applications in photonics and optoelectronics.
Calculation of Dipole Moments, Polarizability, and Hyperpolarizability
No published data exists for the calculated dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound. These parameters are fundamental indicators of a molecule's response to an external electric field and are key to assessing its NLO activity.
Structure-NLO Property Correlations
Due to the lack of computational data on the NLO properties of this compound, no structure-NLO property correlations can be discussed for this specific compound. Such analyses typically explore how the arrangement of electron-donating and electron-withdrawing groups within a molecule influences its hyperpolarizability.
Reactivity Profile and Mechanistic Pathway Investigations
Reactivity of the Amine Functionality
The secondary amine functionality is central to the molecule's reactivity, influencing both the aromatic core and participating directly in a range of chemical transformations.
Electrophilic Aromatic Substitution on the Aniline (B41778) Ring
The aniline ring of 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the cumulative directing effects of its substituents: the N-(3-methoxybenzyl)-2-methylamino group, the ortho-methyl group, and the para-fluoro group.
N-Alkylamino Group : The secondary amine is a powerful activating group and is ortho-, para-directing due to the ability of the nitrogen lone pair to donate electron density to the ring and stabilize the intermediate arenium ion through resonance. masterorganicchemistry.comyoutube.com
Methyl Group (-CH₃) : Located at the C2 position, the methyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., C3 and C6). libretexts.org
Fluoro Group (-F) : Positioned at C4, the fluorine atom exhibits a dual role. It is deactivating through the inductive effect due to its high electronegativity but is ortho-, para-directing because of its ability to donate a lone pair of electrons via resonance. libretexts.org
Considering these influences, the potential sites for electrophilic attack are C3, C5, and C6. The C4 position is blocked by the fluoro group.
Attack at C5 : This position is para to the methyl group and meta to the amino and fluoro groups. The directing effects of the powerful amino group and the fluoro group align to favor substitution at the positions ortho to them.
Attack at C3 and C6 : The C6 position is ortho to the strongly activating amino group. However, this site is sterically hindered by the adjacent bulky N-(3-methoxybenzyl) group and the ortho-methyl group. The C3 position is ortho to both the methyl and fluoro groups and meta to the amino group.
Therefore, electrophilic substitution is most likely to occur at the C6 position, despite the steric hindrance, due to the powerful activating and directing effect of the adjacent amino group. The C3 and C5 positions are less favored. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comlibretexts.org The specific product distribution would depend heavily on the reaction conditions and the nature of the electrophile.
Nucleophilic Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with various electrophiles. However, the reactivity of this nitrogen center is sterically hindered by the presence of the ortho-methyl group on the aniline ring and the bulky N-(3-methoxybenzyl) substituent. This steric congestion significantly impedes the approach of electrophiles compared to less substituted anilines like N-methylaniline. acs.org
Despite the steric hindrance, the nitrogen can participate in nucleophilic reactions such as:
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form a tertiary amine.
Acylation : Reaction with acyl chlorides or anhydrides to form the corresponding amide. This reaction is often facilitated by a non-nucleophilic base to neutralize the acid byproduct.
Nucleophilic Aromatic Substitution (SNAr) : The amine can act as a nucleophile, attacking highly electron-deficient aromatic rings to displace a suitable leaving group. The rate of such reactions would be slower than that of less sterically hindered secondary amines.
Oxidation Pathways and Product Characterization
The amine functionality, particularly the benzylic C-H bond adjacent to the nitrogen, is susceptible to oxidation. The oxidation of N-benzylanilines typically yields the corresponding N-benzylideneaniline (an imine) as the primary product.
A plausible mechanism for this transformation involves the initial abstraction of the benzylic hydrogen atom to form a radical intermediate, which is then further oxidized to the imine. Reagents such as potassium persulfate (K₂S₂O₈) have been shown to effectively oxidize related N-aryl(benzyl)amines to their respective imines. beilstein-journals.org Other oxidizing agents like manganese dioxide (MnO₂) are also commonly used for this transformation.
Alternatively, oxidation can sometimes lead to cleavage of the N-benzyl bond (N-debenzylation) or oxidation of the aniline ring itself, particularly under enzymatic or specific chemical conditions. For instance, low-temperature oxidation of some substituted anilines with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can generate electrophilic N-aryl nitrenoid intermediates, leading to various cyclization or rearrangement products. organic-chemistry.orgchemrxiv.org
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Probable Major Product | Reaction Type |
|---|---|---|
| Potassium Persulfate (K₂S₂O₈) | 4-fluoro-2-methyl-N-(3-methoxybenzylidene)aniline | Benzylic Oxidation |
| Manganese Dioxide (MnO₂) | 4-fluoro-2-methyl-N-(3-methoxybenzylidene)aniline | Benzylic Oxidation |
Functional Group Transformations on the Side Chains
The peripheral functional groups—the fluoro group and the methoxybenzyl moiety—also possess distinct reactivities that can be exploited for further molecular modification.
Reactions Involving the Fluoro Group (e.g., SNAr)
The carbon-fluorine bond on the aromatic ring is generally strong. Substitution of the fluoro group via a nucleophilic aromatic substitution (SNAr) mechanism is challenging for this molecule. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex. nih.govnih.gov
In this compound, the ring is substituted with electron-donating (amino) and weakly electron-donating (methyl) groups, which destabilize the negatively charged intermediate required for an SNAr reaction. Therefore, the fluoro group is expected to be largely unreactive towards nucleophilic displacement under standard SNAr conditions. Forcing conditions, such as very high temperatures and extremely strong nucleophiles, would be necessary to achieve any substitution, and such conditions would likely lead to decomposition or side reactions.
Transformations of the Methoxybenzyl Moiety
The 3-methoxybenzyl group, analogous to the widely used p-methoxybenzyl (PMB) protecting group, can be cleaved under specific oxidative or acidic conditions. This reaction is a cornerstone of protecting group chemistry in organic synthesis. soton.ac.uk
Oxidative Cleavage : The most common method for removing methoxybenzyl groups is through oxidative cleavage. The electron-donating methoxy (B1213986) group makes the benzyl (B1604629) ring susceptible to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective. The mechanism is believed to proceed through the formation of a charge-transfer complex between the electron-rich methoxybenzyl ring and the oxidant, followed by electron transfer, fragmentation, and hydrolysis to yield the deprotected secondary amine, 4-fluoro-2-methylaniline (B1329321), and 3-methoxybenzaldehyde (B106831). rsc.orgoup.com
Acidic Cleavage : Strong acids can also cleave the methoxybenzyl group, typically via a mechanism involving protonation of the benzylic ether oxygen (in the case of PMB ethers) or the nitrogen, followed by cleavage to form a stable benzylic carbocation. Reagents such as trifluoroacetic acid (TFA) or triflic acid (TfOH) are often used, sometimes in the presence of a cation scavenger like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) to trap the liberated methoxybenzyl cation and prevent side reactions. ucla.edu
Table 2: Reagents for Cleavage of the Methoxybenzyl Group
| Reagent(s) | Conditions | Reaction Type |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature | Oxidative Cleavage |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0°C to Room Temperature | Oxidative Cleavage |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, with scavenger (e.g., anisole) | Acidic Cleavage |
| Triflic Acid (TfOH) / 1,3-Dimethoxybenzene | CH₂Cl₂, Room Temperature | Acidic Cleavage |
Catalytic Reaction Mechanisms
Detailed investigations into the catalytic reaction mechanisms involving this compound are not readily found in the current body of scientific literature.
Transition Metal-Catalyzed Processes for C-N Bond Formation
The formation of the central carbon-nitrogen (C-N) bond in this compound is a key synthetic step. Generally, such bonds are forged through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium, copper, or nickel catalyst to couple an amine with an aryl halide or triflate. In the context of synthesizing the title compound, this would likely involve the reaction of 4-fluoro-2-methylaniline with 3-methoxybenzyl halide. However, specific studies detailing the optimization, scope, and mechanistic intricacies of this transformation for this particular substrate are not available.
Role of the Compound as a Ligand or Organocatalyst in Model Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The steric and electronic properties imparted by the fluoro, methyl, and methoxybenzyl substituents could modulate the coordination environment of a metal center, thereby influencing the outcome of a catalytic reaction. Despite this potential, there are no published studies that have explored the application of this compound as a ligand or as an organocatalyst in any model reactions.
Mechanistic Probes: Deuterium (B1214612) Labeling and Hammett Studies
Mechanistic probes such as deuterium labeling and Hammett studies are invaluable tools for elucidating reaction pathways. Deuterium labeling can help to determine whether a particular C-H bond is broken in the rate-determining step, while Hammett plots, which correlate reaction rates with substituent electronic effects, can provide insight into the charge distribution in the transition state. No such studies have been reported for reactions involving this compound.
Kinetic Studies and Reaction Rate Determination
A thorough understanding of a compound's reactivity also relies on kinetic studies to determine the rate at which it reacts under various conditions.
Experimental Determination of Rate Laws
The experimental determination of a rate law for a reaction involving this compound would provide quantitative data on how the concentration of reactants and catalysts affects the reaction rate. This information is fundamental to understanding the reaction mechanism and for optimizing reaction conditions. At present, no such experimental rate laws have been published.
Computational Modeling of Transition States and Activation Barriers
In the absence of experimental data, computational chemistry can offer valuable predictions about reaction mechanisms. Density Functional Theory (DFT) and other computational methods can be used to model the structures of transition states and to calculate the activation barriers for proposed reaction pathways. These theoretical studies can provide a foundational understanding of the compound's reactivity. However, a search of the literature did not yield any computational studies focused on the reaction mechanisms of this compound.
Structure Property Relationships for Non Biological Applications
Influence of Fluorine and Methoxy (B1213986) Substituents on Electronic Properties
Inductive and Resonance Effects on Electron Density Distribution
The distribution of electrons within the molecule is primarily influenced by a combination of inductive and resonance effects from its substituents. chemistrysteps.com
Aniline (B41778) Ring Substituents (4-Fluoro and 2-Methyl): The aniline ring is substituted with a fluorine atom at the para-position and a methyl group at the ortho-position relative to the amino group.
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. libretexts.org Conversely, it has an electron-donating resonance effect (+R) due to its lone pairs of electrons, which can be delocalized into the ring. libretexts.org However, for halogens, the inductive effect typically outweighs the resonance effect, making the fluorine atom a net deactivator of the ring for electrophilic aromatic substitution. libretexts.org
Methyl Group: The 2-methyl group is an electron-donating group through an inductive effect (+I), which increases the electron density on the aromatic ring. libretexts.org
Benzyl (B1604629) Ring Substituent (3-Methoxy): The benzyl ring contains a methoxy group at the meta-position. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, resulting in a strong electron-donating resonance effect (+R). acs.org
N-Benzylamino Group: The amino group itself is a powerful electron-donating group through resonance (+R), significantly activating the aniline ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com This effect is somewhat tempered by the attachment of the benzyl group.
| Substituent | Position | Hammett Constant (σ) | Inductive/Resonance Contribution |
|---|---|---|---|
| -F | para (σp) | +0.06 | Strong -I, Weaker +R |
| -CH3 | ortho (σo) | -0.17 | +I |
| -OCH3 | meta (σm) | +0.12 | -I > +R at meta position |
Data sourced from a comprehensive survey of Hammett constants. pitt.edu
Impact on Aromaticity and Tautomeric Equilibria
Aromaticity is a crucial factor for the stability of the molecule. For a compound like 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline, the most relevant tautomeric equilibrium to consider is amine-imine tautomerism. This would involve the migration of the amine proton to one of the aromatic ring carbons, forming an imine and breaking the aromaticity of that ring.
Due to the significant loss of stabilization energy associated with disrupting the aromatic π-system, the equilibrium for this type of tautomerism lies overwhelmingly on the side of the aromatic amine form. The electronic effects of the substituents, while modulating the acidity of the N-H proton and the electron density of the ring, are not potent enough to favor the non-aromatic imine tautomer under normal conditions. Therefore, the compound exists almost exclusively as the N-substituted aniline.
Conformational Flexibility and its Implications for Molecular Recognition
The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, and the molecule's flexibility has profound implications for how it can interact with other molecules or pack in a solid state.
Rotational Barriers and Energetic Landscapes of Conformers
Several key rotational barriers define the molecule's energetic landscape:
Rotation around the N-C(aryl) bond: This rotation is hindered by the presence of the 2-methyl group. This ortho-substituent creates significant steric repulsion with the N-benzyl group, increasing the energy barrier for rotation compared to an unsubstituted N-benzylaniline. mdpi.com
Rotation around the N-C(benzyl) bond: This rotation determines the orientation of the benzyl group relative to the aniline moiety.
Rotation around the C(benzyl)-C(aryl) bond: This allows the methoxy-substituted phenyl ring to rotate.
Analogous studies on N-benzhydrylformamides, which also feature restricted rotation around a C-N bond, show that the energy barrier for rotation of a formyl group is approximately 20–23 kcal/mol. mdpi.com This suggests that the rotational barriers in this compound are also substantial, leading to distinct, stable conformers at room temperature. The steric hindrance imposed by the 2-methyl group is a dominant factor in determining the most stable conformation. nih.gov
Influence on Packing in Crystalline Structures
The specific conformation adopted by the molecule, along with the nature of its substituents, dictates how it packs into a crystalline lattice. While a crystal structure for this compound is not publicly available, its packing architecture can be predicted based on structurally similar compounds.
In the crystal structure of N-benzylaniline, N-H···π interactions are a key feature, where the amine hydrogen of one molecule interacts with the electron-rich face of an aromatic ring of a neighboring molecule, forming chains. nih.govresearchgate.net For the title compound, several intermolecular forces are expected to play a role:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, potentially leading to N-H···F interactions. researchgate.net The oxygen atom of the methoxy group could also participate in weak C-H···O hydrogen bonds.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although the perpendicular orientation of the two rings within a single molecule and the steric bulk of the substituents may hinder efficient face-to-face packing between molecules. nih.gov
Relationships between Molecular Structure and Catalytic Activity
There are no specific reports on the catalytic activity of this compound itself. However, its structural features suggest potential applications in catalysis, particularly as a ligand for transition metal complexes.
The derivatization of the aniline aromatic system allows for the fine-tuning of the basicity and nucleophilicity of the nitrogen atom, which is critical for its coordination behavior. researchgate.net The lone pair of electrons on the nitrogen atom can coordinate to a metal center, making the molecule a potential N-donor ligand. The catalytic performance of such a complex would be influenced by:
Electronic Effects: The electron-donating methyl group and electron-withdrawing fluorine group modulate the electron density on the nitrogen. This tuning affects the strength of the metal-ligand bond, which in turn can influence the catalytic activity of the metal center.
Steric Effects: The bulky 2-methyl and 3-methoxybenzyl groups create a specific steric environment around the nitrogen atom. This can influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal's active site.
Furthermore, the N-aryl benzylamine (B48309) scaffold is a valuable structural motif found in the products of various catalytic reactions, such as Ni-catalyzed arylbenzylation and copper-catalyzed N-arylation. nih.govresearchgate.netacs.org The development of efficient catalytic methods to synthesize such molecules is an active area of research. nih.govrsc.org The compound could also potentially participate in photocatalytic reactions, given the prevalence of amine structures in this field. rsc.org
Steric and Electronic Effects on Catalytic Performance
An extensive search for the application of this compound as either a catalyst or a ligand in catalysis has yielded no specific findings. Generally, the performance of aniline derivatives in catalytic systems, particularly as ligands for transition metals, is heavily influenced by both steric and electronic factors.
Electronic Effects: The substituents on the aniline ring—a fluorine atom at the 4-position, a methyl group at the 2-position, and an N-linked 3-methoxybenzyl group—would theoretically contribute to the electron density of a potential metal center. The fluorine atom is electron-withdrawing via induction but a weak pi-donor. The methyl group is weakly electron-donating. The nitrogen atom's lone pair is available for coordination, though its basicity is modulated by these substituents.
Steric Effects: The presence of a methyl group ortho to the nitrogen and the bulky 3-methoxybenzyl group would create significant steric hindrance around the nitrogen atom. This could influence coordination geometry and the accessibility of substrates to a catalytic center.
Despite these theoretical considerations, no experimental data exists in the literature to confirm or quantify these effects for this compound.
Correlation between Structural Features and Material Performance Parameters
Similarly, there is no available research detailing the use of this compound as a component in materials science, such as in the development of organic electronics, polymers, or other functional materials. While fluorinated and methoxy-substituted aromatic amines are classes of compounds sometimes explored for their optical or electronic properties, this specific molecule has not been characterized for such purposes.
Consequently, no data is available to establish a correlation between its structural features (e.g., the fluoro and methoxy substitutions, the molecular conformation) and material performance parameters like conductivity, thermal stability, or photophysical properties. The compound remains unexploited and uncharacterized in the domain of non-biological material applications.
Potential Advanced Materials Applications
Role in Polymer Chemistry and Polymerization
While no studies have directly polymerized 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline, its structure is analogous to monomers used in the synthesis of high-performance polymers.
Theoretically, the aniline (B41778) functional group of this compound could serve as a reactive site for polymerization. The incorporation of fluorine into the polymer backbone is known to improve the thermal stability and solubility of polyanilines. metu.edu.trresearchgate.net The bulky methoxybenzyl and methyl groups might, however, introduce steric hindrance, potentially affecting the polymerization process and the final properties of the polymer.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Potential Influence of Structural Moieties |
|---|---|
| Thermal Stability | The presence of the C-F bond could enhance thermal stability. researchgate.net |
| Solubility | The methoxybenzyl and methyl groups may improve solubility in organic solvents, aiding processability. researchgate.net |
| Conductivity | The electronic effects of the substituents would influence the conductivity of the resulting polyaniline. |
As an additive, this compound could potentially be incorporated into existing polymer matrices to modify their properties. For instance, its fluorinated nature could enhance the hydrophobicity and thermal resistance of the host polymer. The aromatic rings could also interact with the polymer chains, potentially acting as a plasticizer or altering the mechanical properties.
Application in Dye and Pigment Synthesis
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments.
The aniline moiety of this compound could be diazotized and coupled with other aromatic compounds to form azo dyes. The substituents on the aromatic ring would be expected to influence the color of the resulting dye. The fluorine and methoxy (B1213986) groups, being electron-donating and electron-withdrawing respectively (depending on their position), would have a significant impact on the electronic transitions within the chromophore, thereby tuning the absorption and emission spectra.
The presence of a fluorine atom in dye molecules can enhance their stability towards light and chemical degradation, leading to improved colorfastness. Furthermore, the specific substitution pattern on the aromatic rings could influence the molecule's interaction with light, potentially leading to interesting optical properties such as fluorescence or solvatochromism.
Exploration in Electronic and Optical Materials
The field of organic electronics and photonics often utilizes molecules with tailored electronic properties. While no specific research has been conducted on this compound for these applications, related fluorinated aromatic compounds have shown promise. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy and methyl groups could lead to a molecule with a specific dipole moment and polarizability, which are crucial for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). The molecular structure could also facilitate specific packing in the solid state, influencing charge transport properties.
No Publicly Available Research on the Advanced Applications of this compound
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific research detailing the potential advanced materials applications or the function as a ligand or precursor in catalysis for the chemical compound This compound .
Despite a thorough investigation into various research areas, including organic electronics and organometallic chemistry, no studies were identified that specifically evaluate this compound for the applications outlined in the user's request. The scientific community has not published any findings on its potential use in organic semiconductors, Organic Light-Emitting Diodes (OLEDs), or Non-Linear Optical (NLO) devices. Similarly, there is no available information on the design of metal complexes using this compound for catalytic transformations or on its role in modulating catalytic activity and selectivity.
The absence of research on This compound in these advanced fields indicates that it is likely a novel compound or one that has not yet been a subject of significant academic or industrial investigation for such applications. Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified topics for this particular molecule.
Future Research Trajectories
Development of More Efficient and Selective Synthetic Routes
While the synthesis of N-substituted anilines is a well-established field in organic chemistry, the development of highly efficient and selective routes for specific, multi-substituted compounds like 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline remains a pertinent research goal. Traditional methods for forming the crucial C-N bond often involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, or direct coupling using stoichiometric reagents. mdpi.com However, these classical approaches can suffer from low atom economy and the generation of significant waste. mdpi.com
Future research should focus on developing greener and more efficient catalytic methods. For instance, reductive amination between 4-fluoro-2-methylaniline (B1329321) and 3-methoxybenzaldehyde (B106831) represents a direct and atom-economical approach. Research in this area would involve screening various reducing agents and catalysts to optimize yield and minimize side-product formation.
Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another promising avenue. Investigating the use of earth-abundant metal catalysts, like iron, could provide a more sustainable and cost-effective alternative to palladium and copper catalysts. rsc.org A key challenge will be to achieve high selectivity given the presence of multiple reactive sites on the precursor molecules. The development of a one-pot synthesis, potentially starting from even simpler precursors like nitroarenes, could significantly enhance the efficiency of the manufacturing process. rsc.org
| Synthetic Route | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Reductive Amination | Reaction of 4-fluoro-2-methylaniline with 3-methoxybenzaldehyde in the presence of a reducing agent. | High atom economy, direct formation of the target bond. | Screening of catalysts and reducing agents for high yield and selectivity. |
| Buchwald-Hartwig Amination | Palladium- or copper-catalyzed coupling of 4-fluoro-2-methylaniline with 3-methoxybenzyl halide. | High functional group tolerance, well-established methodology. | Development of more active and stable catalysts, use of greener solvents. |
| Fe-mediated Synthesis | Iron-mediated reductive coupling of a nitroarene precursor with an acyl chloride, followed by reduction. rsc.org | Use of an inexpensive and environmentally benign metal catalyst. rsc.org | Optimization of reaction conditions to achieve high yields for the specific substrate. |
Integration of Advanced In-Situ Characterization Techniques
To achieve optimal control over the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and potential intermediates is essential. Traditional post-reaction analysis often fails to capture the transient species and dynamic changes occurring during the reaction. The integration of advanced in-situ characterization techniques offers a powerful solution by enabling real-time monitoring of the chemical transformation as it happens.
Future research should aim to apply a suite of in-situ spectroscopic and microscopic methods to study the formation of this compound. For example, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and key functional groups over time, providing valuable kinetic data. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about intermediates that may not be isolable. For reactions involving solid catalysts or crystalline products, in-situ X-ray diffraction (XRD) can monitor changes in the solid phase, tracking phase evolution and catalyst structure. gatech.edu Similarly, in-situ scanning electron microscopy (SEM) or transmission electron microscopy (TEM) could be employed to observe morphological changes of catalysts or solid materials during the synthesis. gatech.edu
The data gathered from these techniques will facilitate a more rational approach to process optimization, leading to improved yields, higher purity, and more robust manufacturing processes.
| Technique | Information Gained | Application to Synthesis |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Reaction kinetics, endpoint determination, and mechanistic insights. |
| In-Situ NMR Spectroscopy | Detailed structural information on soluble species in the reaction mixture. | Identification of transient intermediates and elucidation of reaction pathways. |
| In-Situ X-Ray Diffraction (XRD) | Real-time monitoring of crystalline phases. gatech.edu | Tracking catalyst structure, identifying polymorphic forms of the product, monitoring reaction completion in solid-state synthesis. gatech.edu |
| In-Situ Microscopy (SEM/TEM) | Direct observation of morphological changes in solid components. gatech.edu | Studying catalyst deactivation, crystal growth, and phase separation. |
Multi-Scale Computational Modeling for Complex Phenomena
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For a compound like this compound, which possesses considerable conformational flexibility and a variety of functional groups, multi-scale computational modeling is an indispensable tool for future research.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational spectra for comparison with experimental IR and Raman data, and electronic properties such as the HOMO-LUMO gap. researchgate.net Such calculations can also shed light on the nature of non-covalent interactions, which are significantly influenced by the presence of the fluorine atom. researchgate.net Understanding these interactions is crucial as they can dictate crystal packing and interactions with biological targets.
At a larger scale, molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a binding pocket. A multi-scale approach, which combines the accuracy of quantum mechanics for the reactive core with the efficiency of classical force fields for the larger system, can be used to model complex processes like self-assembly or interactions with surfaces. beilstein-journals.org This integrated computational approach can guide experimental work by predicting reactivity, identifying promising structural analogs, and interpreting experimental data.
Exploration of Unconventional Non-Biological Applications
While many aniline (B41778) derivatives are explored for their biological activity, the unique electronic properties imparted by fluorine substitution open the door to a range of non-biological applications in materials science. Fluorinated organic molecules are of increasing interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Future research should investigate the potential of this compound as a building block for novel functional materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and amino groups could lead to interesting photophysical properties, such as fluorescence or nonlinear optical (NLO) activity. researchgate.net The NLO properties of materials are dependent on intramolecular charge transfer, a phenomenon that could be present in this molecule due to its "push-pull" electronic structure. researchgate.net
Investigations could involve synthesizing polymers or dendrimers incorporating this molecule as a monomeric unit and characterizing their thermal, electronic, and optical properties. Its utility as a dopant in organic semiconductor layers or as a component in fluorescent sensors could also be explored.
Design and Synthesis of Structurally Related Analogs for Enhanced Properties
The specific structure of this compound serves as an excellent starting point for the design and synthesis of a library of related analogs. By systematically modifying the substitution patterns on both the aniline and benzyl (B1604629) rings, it is possible to fine-tune the molecule's properties for specific applications. Research has shown that even small changes, such as the position of a fluorine atom, can significantly impact the cellular potency of a compound. nih.gov
A future research program could involve creating analogs by:
Varying the position of the fluorine atom on the aniline ring to probe the effect on electronic properties and intermolecular interactions.
Introducing additional substituents (e.g., chloro, bromo, trifluoromethyl) to modulate lipophilicity and steric profile.
Altering the substitution on the benzyl ring by changing the position or nature of the alkoxy group, or by introducing other functional groups.
Replacing the benzyl group with other aromatic or heteroaromatic moieties to explore a wider chemical space.
These analogs would then be synthesized and screened for desired properties, whether they be enhanced biological activity against a particular target or improved performance in a materials science application. This structure-activity relationship (SAR) study would provide valuable insights into the key structural features required for optimal performance and could lead to the discovery of novel compounds with superior properties. nih.gov
| Analog Series | Modification | Rationale |
|---|---|---|
| Aniline Ring Analogs | Varying the position and number of fluoro substituents (e.g., 5-fluoro, 6-fluoro, difluoro). | To investigate the impact of fluorine's position on electronic properties and non-covalent interactions. researchgate.netnih.gov |
| Benzyl Ring Analogs | Changing the methoxy group's position (e.g., 2-methoxy, 4-methoxy) or replacing it with other groups (e.g., hydroxyl, trifluoromethoxy). | To modulate hydrogen bonding potential, solubility, and electronic donor/acceptor character. |
| Methyl Group Analogs | Replacing the 2-methyl group with other alkyl groups (e.g., ethyl, isopropyl) or removing it. | To probe steric effects on conformation and binding interactions. |
| Heterocyclic Analogs | Replacing the 3-methoxybenzyl group with a pyridinylmethyl or other heterocyclic moiety. | To introduce new hydrogen bonding sites and alter solubility and metabolic stability. |
Q & A
Basic: What are the common synthetic routes for 4-fluoro-N-(3-methoxybenzyl)-2-methylaniline, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 2-methyl-4-fluoroaniline with 3-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the benzylated product .
- Step 2: Optimize reaction temperature (80–100°C) and time (12–24 hours) to maximize yield (>70%) .
- Critical Factors: Excess amine (1.2–1.5 eq) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation .
Basic: How can structural ambiguities in NMR or mass spectrometry data for this compound be resolved?
Answer:
- NMR Analysis: Compare experimental -/-NMR shifts with computational predictions (DFT/B3LYP/6-31G**) to confirm substituent positions. For example, the methoxy group (–OCH₃) at the benzyl position shows a distinct singlet at δ 3.8–3.9 ppm .
- Mass Spectrometry: Use high-resolution MS (HRMS-ESI) to distinguish isotopic patterns (e.g., vs. ) and validate molecular formula (C₁₅H₁₅FNO) .
Advanced: How do electronic effects of the 3-methoxybenzyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The methoxy group (–OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution. This facilitates:
- Suzuki-Miyaura Coupling: Enhanced para-selectivity when reacting with aryl boronic acids under Pd catalysis .
- Challenges: Steric hindrance from the benzyl group may reduce coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .
Advanced: What strategies improve the compound’s stability in aqueous solutions for biological assays?
Answer:
- pH Control: Maintain pH 6.5–7.5 (buffer: HEPES or PBS) to prevent hydrolysis of the aniline group .
- Lyophilization: Store as a lyophilized powder at –20°C; reconstitute in DMSO (<1% v/v) for cell-based assays .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., –CF₃) to the benzyl ring to enhance hydrolytic stability .
Basic: What are the primary biological targets of this compound, and how is activity validated?
Answer:
- Targets: Preliminary studies suggest kinase inhibition (e.g., EGFR, VEGFR2) due to the fluoro-aniline core .
- Validation Methods:
- Enzyme Assays: IC₅₀ determination via fluorescence polarization (FP) or TR-FRET .
- Cellular Assays: Anti-proliferative activity in HeLa or A549 cells (MTT assay) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?
Answer:
- Pharmacokinetic Profiling: Assess bioavailability (e.g., oral vs. IV administration) and metabolic stability (CYP450 assays) to explain discrepancies .
- Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Toxicity Data: Analogous compounds (e.g., 2-methylaniline derivatives) are carcinogenic; use PPE (gloves, lab coat) and work in a fume hood .
- Waste Disposal: Neutralize with 10% acetic acid before disposal in halogenated waste containers .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
Answer:
- Docking Studies: Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .
- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ to prioritize derivatives .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC: Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area) .
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: How does the compound’s logP affect its application in CNS drug discovery?
Answer:
- LogP Calculation: Predicted logP (2.8–3.2) suggests moderate blood-brain barrier (BBB) permeability .
- Optimization: Introduce polar groups (e.g., –OH) to reduce logP and enhance aqueous solubility for CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
